molecular formula C8H15NO5 B14020668 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Cat. No.: B14020668
M. Wt: 205.21 g/mol
InChI Key: YVRBVFMYFNCJOJ-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group linked via a methoxy spacer to an acetic acid moiety. The Boc group is widely used in peptide synthesis to protect amine functionalities due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid) . The methoxy bridge enhances solubility in organic solvents, while the acetic acid group facilitates conjugation reactions, making this compound valuable in solid-phase synthesis and bioresponsive material design .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]acetic acid

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5-13-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

YVRBVFMYFNCJOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCOCC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Precursors

The Boc protecting group is commonly introduced to amines using di-tert-butyl dicarbonate under mild conditions. For example, starting from 2-amino-2-oxoethyl derivatives, reaction with Boc2O in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine yields the Boc-protected intermediate.

  • Reaction conditions typically involve stirring at room temperature for several hours.
  • The reaction progress is monitored by Thin Layer Chromatography (TLC).
  • The product is isolated by evaporation and purified by flash column chromatography.

This step is crucial to prevent undesired side reactions on the amino group during subsequent transformations.

Formation of the Methoxyacetic Acid Moiety

The methoxyacetic acid functionality can be introduced by alkylation or esterification reactions. One approach involves reacting the Boc-protected amino intermediate with a suitable methoxy-substituted electrophile or by converting the amino group to a methoxy-linked derivative via coupling agents such as dicyclohexylcarbodiimide (DCC).

  • Solvents like THF or DCM are preferred for their ability to dissolve both reactants and coupling agents.
  • Coupling agents facilitate the formation of amide or ester bonds under mild conditions.
  • The reaction is often carried out at ambient temperature to preserve stereochemistry and avoid decomposition.

The resulting compound is then purified using chromatographic techniques to ensure high purity and yield.

Alternative Synthetic Strategy: Leuchs Method Variation

A variation of the Leuchs method has been reported for preparing related Boc-protected amino acid derivatives, which may be adapted for this compound. This method involves cyclization and ring-opening steps to generate the amino acid with the Boc group intact.

  • Optimization of reaction parameters such as solvent, Lewis acid catalyst, and temperature is critical for maximizing yield.
  • Characterization of products includes melting point determination, NMR, UV, FTIR, and mass spectrometry to confirm structure and purity.

Representative Preparation Procedure

Step Reagents & Conditions Outcome & Notes
1. Boc Protection 2-(2-amino-2-oxoethyl)phenyl + di-tert-butyl dicarbonate (Boc2O), THF/H2O, NaOH, room temp, 6 h Formation of 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid; yield ~95%
2. Coupling Boc-protected intermediate + methoxyacetic acid derivative, DCC or other coupling agent, DCM or THF, room temp Formation of this compound; purified by flash chromatography
3. Purification Flash column chromatography, solvent evaporation Pure compound confirmed by NMR and MS

Analytical Characterization

The synthesized compound is typically characterized by:

Reaction Optimization and Yields

Optimization studies indicate that:

  • The choice of solvent (e.g., DCM, THF) impacts solubility and reaction rate.
  • The presence of bases like triethylamine facilitates Boc protection.
  • Coupling agents such as DCC improve coupling efficiency for methoxyacetic acid installation.
  • Reaction temperature control is essential to maintain stereochemical integrity and prevent side reactions.

Typical yields for Boc protection exceed 90%, while coupling steps yield the final product in moderate to high yields depending on conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes Reference
Boc Protection of Amino Group Boc2O, NaOH, THF/H2O, room temp, 6 h 95 High yield, mild conditions
Coupling with Methoxyacetic Acid DCC or similar, DCM or THF, room temp 70-85 Requires purification by chromatography
Leuchs Method Variation Lewis acid catalyst, solvent, varied temp Variable Optimization needed for best yield

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a chemical compound with a tert-butoxycarbonyl group attached to an amino group, further linked to a methoxyacetic acid moiety. It has a molecular formula of C10H19NO4C_{10}H_{19}NO_4 and a molecular weight of approximately 217.26 g/mol. The compound has multiple functional groups, including an amine, an ether, and a carboxylic acid, which contribute to its chemical reactivity and potential biological activity.

Applications in Scientific Research

This compound has potential applications in pharmaceutical development and chemical research.

Pharmaceutical Development

  • As a building block for synthesizing bioactive compounds.
  • Useful as a drug preparation for treating chronic and acute allergy/immunologic derangement, is included in human and other mammal allergic asthma, rhinitis, chronic occlusion pneumonopathy (COPD), dermatitis, inflammatory bowel disease, rheumatic arthritis, anaphylaxis nephritis, conjunctivitis, hereditary allergic dermatitis, bronchial asthma, food anaphylaxis, the disorder of whole body mastocyte, the pathergy shock, rubella, eczema, scratch where it itches, inflammation, the ischemia-reperfusion damage, cerebrovascular disorder, pleuritis, ulcerative colitis, disease such as Churg-Strauss syndrome and sinusitis that eosinocyte is relevant, disease such as basophile leukecythemia and basophilia that basophilic leukocyte is relevant .
  • Can be further processed to become active pharmaceutical ingredients .

Chemical Research

  • In studies exploring new synthetic methodologies.
  • Interaction studies focus on its binding affinities and effects on biological targets. These studies are crucial for understanding the compound's potential as a therapeutic agent.

Use as a Protecting Group

The tert-butoxycarbonyl (Boc) group is utilized for the protection of amino acids .

  • Boc-protected amino acids can be used as starting materials in dipeptide synthesis .
  • The use of tert-butyloxycarbonyl-protected amino acids expands the applicability of amino acid ionic liquids .
  • Dual protection of amino functions involving Boc groups has various applications in synthesis and modifying molecules .

Comparison with Related Compounds

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
This compoundTert-butoxycarbonyl protection; methoxylatedVersatile for further derivatization
Methoxyacetic AcidSimple structure; no protective groupsMore reactive due to lack of protection
Tert-butoxycarbonyl-glycineAmino acid structure; common in peptide synthesisProvides stability in peptide formation
N-Methyl Methoxyacetic AcidMethylated variant; alters solubilityPotentially different pharmacokinetic profile

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents, protecting groups, and heterocyclic moieties, which influence their reactivity and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound Likely C₈H₁₅NO₅ ~233–260* Boc-protected amine, methoxy spacer, acetic acid Peptide synthesis, protecting group strategies
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid (952681-82-2) C₂₀H₁₉NO₆ 369.37 Fmoc group (base-labile), ethoxy spacer Solid-phase peptide synthesis, orthogonal protection
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid (936214-27-6) C₁₇H₂₁NO₄ 303.35 Bulky naphthyl group, Boc protection Hydrophobic peptide residues, steric hindrance applications
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid (89336-46-9) C₁₀H₁₄N₂O₄S 258.29 Thiazole ring (heterocyclic), Boc protection Medicinal chemistry, heterocyclic drug intermediates
(2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid (1207044-25-4) C₁₅H₁₉N₃O₄ 305.33 Benzimidazole ring (aromatic), Boc protection Bioconjugation, enzyme inhibition studies
2-{(tert-butoxy)carbonylamino}acetic acid (1247171-98-7) C₁₀H₁₉NO₅ 233.26 Methoxyethyl chain, Boc protection Lab-scale organic synthesis, moderate solubility in polar solvents

*Inferred from structural analogues.

Reactivity and Stability

  • Boc vs. Fmoc Protection : The Boc group (acid-labile) is removed with TFA, while Fmoc (base-labile, e.g., piperidine) allows orthogonal protection strategies .
  • Heterocyclic Influence : Thiazole () and benzimidazole () rings introduce π-π stacking and hydrogen-bonding capabilities, enhancing binding in biological systems.
  • Steric Effects : Naphthyl () and difluoromethoxy () groups increase hydrophobicity and steric bulk, slowing reaction kinetics in coupling steps.

Solubility and Handling

  • Methoxy vs. Ethoxy Spacers : Methoxy groups (target compound) reduce polarity compared to ethoxy (), improving solubility in dichloromethane or THF.
  • Safety Profiles : The methoxyethyl variant () exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), whereas benzimidazole derivatives may require stricter handling due to aromaticity .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (Boc-amino acid) is a compound characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protection group, an amino group, and a methoxyacetic acid moiety. This combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₉NO₄
  • Molecular Weight : 217.26 g/mol
  • Structure : The presence of multiple functional groups, including an amine, ether, and carboxylic acid, enhances its chemical reactivity and versatility in synthesis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against several bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds range from 4–8 μg/mL, indicating significant antimicrobial potential .
  • Cellular Mechanisms : Studies suggest that this compound may influence apoptosis, autophagy, and cell cycle regulation. For instance, it has been observed to induce cell cycle arrest in the G2/M phase in certain cancer cell lines .
  • Therapeutic Applications : Its structural characteristics make it a candidate for drug development, particularly in the fields of anti-infectives and anticancer therapies. The compound's ability to modulate various signaling pathways (e.g., MAPK/ERK pathway, NF-κB signaling) highlights its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of Boc-amino acids against resistant strains of bacteria. The results indicated that certain derivatives demonstrated potent activity with MIC values comparable to established antibiotics .
  • Cancer Research :
    • In vitro studies on breast cancer cell lines showed that derivatives of Boc-amino acids could inhibit cell proliferation significantly. One derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing reduced toxicity towards non-cancerous cells .
  • Pharmacokinetic Properties :
    • Pharmacokinetic studies on related compounds revealed moderate exposure levels with favorable absorption characteristics when administered orally. For example, one derivative reached a peak concentration (Cmax) of 592 mg/mL with slow elimination kinetics .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
This compoundTert-butoxycarbonyl protection; methoxylatedVersatile for further derivatization
Methoxyacetic AcidSimple structure; no protective groupsMore reactive due to lack of protection
Tert-butoxycarbonyl-glycineAmino acid structure; common in peptide synthesisProvides stability in peptide formation
N-Methyl Methoxyacetic AcidMethylated variant; alters solubilityPotentially different pharmacokinetic profile

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